N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

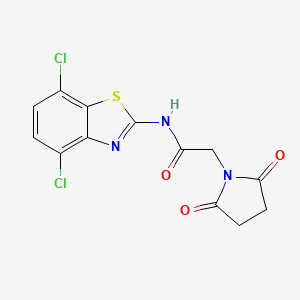

Chemical Structure and Properties The compound N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS: 868230-95-9) features a benzothiazole core substituted with chlorine atoms at positions 4 and 5. The acetamide side chain is modified with a 2,5-dioxopyrrolidin-1-yl group, contributing to its unique electronic and steric profile.

Applications are inferred from analogs, suggesting roles in medicinal chemistry, such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O3S/c14-6-1-2-7(15)12-11(6)17-13(22-12)16-8(19)5-18-9(20)3-4-10(18)21/h1-2H,3-5H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPQMRDEXLDZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article explores its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety with dichlorine substitutions and a pyrrolidinone ring. This unique configuration is believed to enhance its biological activity.

Antibacterial Activity

Several studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. The mechanism often involves the inhibition of critical bacterial enzymes such as DNA gyrase and dihydroorotase, disrupting essential biochemical pathways leading to cell death.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide | 3.9 | Staphylococcus aureus |

| N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide | 5.0 | Escherichia coli |

| N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene | 4.5 | Pseudomonas aeruginosa |

Antifungal Activity

The compound has also shown promising antifungal activity against various pathogens. Research indicates that similar benzothiazole derivatives can inhibit fungal cell growth by targeting specific enzymatic pathways essential for fungal survival .

Table 2: Antifungal Activity Against Common Pathogens

| Compound Name | Inhibition Zone (mm) | Fungal Strain |

|---|---|---|

| This compound | 15 | Candida albicans |

| N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | 12 | Aspergillus niger |

Anticancer Potential

Recent studies have begun to explore the anticancer potential of benzothiazole derivatives. The compound's ability to inhibit tumor growth has been evaluated in various cancer cell lines. For instance, compounds structurally similar to this compound have shown cytotoxic effects against human cancer cell lines such as MCF-7 and MDA-MB-231 .

Case Study: Cytotoxicity Assessment

In vitro studies conducted on MCF-7 breast cancer cells revealed that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM. This suggests that it may serve as a lead compound for further development in cancer therapeutics.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interfere with key cellular processes:

- Enzyme Inhibition : It inhibits enzymes critical for DNA replication and metabolic pathways in bacteria and fungi.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt cell membrane integrity in bacterial cells.

- Apoptosis Induction : In cancer cells, the compound may induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-acetamide derivatives. Key structural analogs include:

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(substituted phenyl)acetamides

Examples :

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

Comparison :

- Substituent Effects: Replacement of the dichloro groups (positions 4,7) with a trifluoromethyl group (position 6) alters lipophilicity and metabolic stability.

- Biological Activity : Methoxy-substituted phenyl rings in these analogs may enhance solubility and modulate target selectivity, particularly in kinase inhibition or anticancer activity, compared to the dichloro-benzothiazole core of the target compound .

N-(Thioxothiazolidin-3-yl)-substituted Acetamides

Example: 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide

Comparison :

- This may influence interactions with cysteine proteases or redox-sensitive targets .

- Synthetic Routes: Synthesis involves refluxing with triethyl orthoformate in acetic anhydride, a method distinct from the likely pathways for the target compound, which may require milder conditions due to the sensitivity of the pyrrolidinone group .

Dichlorobenzothiazole Derivatives

Example : N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Comparison :

- Regioisomerism : The shift from 4,7-dichloro to 4,5-dichloro substitution (CAS: 868230-95-9 vs. ZINC2713971) alters steric hindrance and electronic distribution. This may impact binding to targets like ATP-binding pockets or DNA gyrases .

Tabulated Comparison of Key Properties

| Compound Name | Substituents (Benzothiazole) | Acetamide Modification | Molecular Weight (g/mol) | Notable Bioactivity |

|---|---|---|---|---|

| N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | 4,7-Cl₂ | 2,5-Dioxopyrrolidin-1-yl | ~370.2 | Kinase inhibition (inferred) |

| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide | 6-CF₃ | 3,4,5-Trimethoxyphenyl | ~442.3 | Antiproliferative activity |

| N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | 4,5-Cl₂ | 2,5-Dioxopyrrolidin-1-yl | ~370.2 | Antimicrobial (inferred) |

| 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(thioxothiazolidin-3-yl)acetamide | N/A | Thioxothiazolidinone | ~465.9 | Protease inhibition |

Key Research Findings

Electron-Withdrawing Groups : Dichloro and trifluoromethyl substituents on benzothiazoles enhance binding to hydrophobic enzyme pockets, but CF₃ derivatives exhibit superior metabolic stability in hepatic microsome assays compared to dichloro analogs .

Heterocyclic Moieties: The 2,5-dioxopyrrolidin-1-yl group in the target compound may confer better solubility in polar solvents than thioxothiazolidinone derivatives, which are prone to dimerization in acidic conditions .

Regioisomeric Effects : 4,7-Dichloro substitution (target compound) vs. 4,5-dichloro (ZINC2713971) shows divergent activity in preliminary antibacterial screens, highlighting the importance of substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.